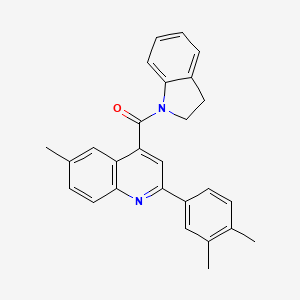![molecular formula C30H34N4O B4652218 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4652218.png)
4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline
Übersicht
Beschreibung
4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as A-381393 and is a potent and selective antagonist of the dopamine D4 receptor.
Wirkmechanismus
The mechanism of action of 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline involves the inhibition of the dopamine D4 receptor. This receptor is involved in the regulation of dopamine release in the brain, which is important for the regulation of mood, motivation, and reward. By inhibiting this receptor, this compound may have potential applications in the treatment of addiction and other psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline has potent and selective binding affinity for the dopamine D4 receptor. This compound has been shown to inhibit the binding of dopamine to this receptor, which may result in the regulation of dopamine release in the brain. This compound has also been shown to have potential applications in the treatment of addiction and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline is its potent and selective binding affinity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of this compound is that it may have potential side effects on other dopamine receptors and may not be selective for the dopamine D4 receptor alone.
Zukünftige Richtungen
There are several future directions for the study of 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline. One of the major areas of research is in the development of more selective and potent dopamine D4 receptor antagonists. This may lead to the development of new treatments for addiction and other psychiatric disorders. Another area of research is in the study of the role of the dopamine D4 receptor in various physiological and pathological conditions. This may lead to a better understanding of the mechanisms underlying these conditions and the development of new treatments. Finally, the development of new methods for the synthesis of this compound may lead to a more efficient and cost-effective production of this compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-8-methyl-2-(4-pyridinyl)quinoline has been studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of neuroscience. This compound has been shown to be a potent and selective antagonist of the dopamine D4 receptor, which is involved in the regulation of mood, motivation, and reward. Studies have also shown that this compound may have potential applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(8-methyl-2-pyridin-4-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O/c1-20-3-2-4-25-26(16-27(32-28(20)25)24-5-7-31-8-6-24)29(35)33-9-11-34(12-10-33)30-17-21-13-22(18-30)15-23(14-21)19-30/h2-8,16,21-23H,9-15,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZWAAIXIZMVRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[8-Methyl-2-(pyridin-4-yl)quinolin-4-yl][4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4652161.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydroiodide](/img/structure/B4652168.png)
![dimethyl 2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}terephthalate](/img/structure/B4652175.png)
![4-methyl-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4652187.png)


![N-[2-(2-chlorophenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B4652217.png)
![2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazole](/img/structure/B4652230.png)
![N-(3,4-dimethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4652234.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4652238.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4652244.png)
